4-bromo-1-(2-fluoroethyl)-1H-pyrazole
Overview
Description
4-bromo-1-(2-fluoroethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C5H6BrFN2 and its molecular weight is 193.02 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis of various pyrazole compounds through condensation reactions, highlighting the structural versatility and potential chemical utility of the pyrazole ring. For example, studies have prepared pyrazole compounds by condensing chalcones with hydrazine hydrate, revealing insights into their crystal structures and the dihedral angles between the pyrazole ring and substituted phenyl rings (Loh et al., 2013). This research underscores the pyrazole compounds' adaptability for further chemical modifications and applications in material science.
Antimicrobial Activity
Pyrazole derivatives have been synthesized and evaluated for their antimicrobial properties, indicating a potential for developing new antibacterial and antifungal agents. For instance, new pyrazole compounds were tested for in vitro antibacterial activity against various pathogens, showing comparable activity to commercially available antibiotics (Pundeer et al., 2013). These findings suggest that pyrazole derivatives could serve as templates for the design of new antimicrobial agents.
Molecular Structure and Tautomerism
Studies on 4-bromo substituted 1H-pyrazoles have explored their structure and tautomerism, providing valuable information on their chemical behavior and stability. The tautomerism of these compounds in solid states and solutions has been examined, offering insights into their structural dynamics and potential applications in chemical sensing and molecular recognition (Trofimenko et al., 2007).
Properties
IUPAC Name |
4-bromo-1-(2-fluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrFN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGMZNXSPQISEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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